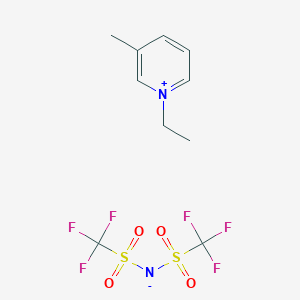

1-Ethyl-3-methylpyridinium Bis(trifluoromethanesulfonyl)imide

Descripción general

Descripción

1-Ethyl-3-methylpyridinium Bis(trifluoromethanesulfonyl)imide is an ionic liquid known for its unique properties such as high thermal stability, low viscosity, and excellent ionic conductivity. This compound is widely used in various scientific and industrial applications, particularly in the field of electrochemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-methylpyridinium Bis(trifluoromethanesulfonyl)imide typically involves the following steps:

-

Formation of 1-Ethyl-3-methylpyridinium Bromide:

- React 1-methylpyridinium with ethyl bromide in an organic solvent such as acetonitrile.

- The reaction is carried out under reflux conditions for several hours.

- The product is then purified by recrystallization.

-

Anion Exchange to Form this compound:

- The 1-Ethyl-3-methylpyridinium bromide is dissolved in water.

- A solution of lithium bis(trifluoromethanesulfonyl)imide is added to the mixture.

- The resulting ionic liquid is extracted using an organic solvent such as dichloromethane.

- The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure to obtain the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency .

Análisis De Reacciones Químicas

Types of Reactions: 1-Ethyl-3-methylpyridinium Bis(trifluoromethanesulfonyl)imide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the pyridinium ring.

Complexation Reactions: It can form complexes with metal ions, which is useful in catalysis and material science.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as thiols and amines. Reactions are typically carried out in polar solvents under mild conditions.

Complexation: Metal salts such as copper(II) sulfate or nickel(II) chloride are used, often in aqueous or organic solvents.

Major Products:

Substitution Products: Depending on the nucleophile, products can include alkylated pyridinium derivatives.

Complexes: Metal-ligand complexes with varying stoichiometries.

Aplicaciones Científicas De Investigación

Electrolytes for Energy Storage

EMPyTFSI is widely utilized as an electrolyte in energy storage devices, including batteries and supercapacitors. Its high ionic conductivity and thermal stability make it an ideal candidate for enhancing the performance of these systems.

Table 1: Comparison of Ionic Liquids in Energy Storage Applications

| Ionic Liquid | Conductivity (mS/cm) | Thermal Stability (°C) | Application Type |

|---|---|---|---|

| EMPyTFSI | 12.5 | 300 | Supercapacitors |

| EMIM TFSI | 14.0 | 350 | Lithium-ion Batteries |

| BMIM PF6 | 9.0 | 280 | Fuel Cells |

Source: Various studies on ionic liquids in energy applications.

Electrochemical Applications

In electrochemical systems, EMPyTFSI serves as a non-aqueous electrolyte, valued for its ability to facilitate ion transport while maintaining a stable electrochemical window. This characteristic is crucial for applications in rechargeable batteries and fuel cells.

Case Study: Lithium-Ion Batteries

A study demonstrated that lithium-ion batteries using EMPyTFSI exhibited improved charge/discharge rates compared to traditional organic solvents. The ionic liquid's low volatility and high thermal stability contribute to enhanced battery safety and longevity .

Green Chemistry and Synthesis

EMPyTFSI has been explored as a solvent in green chemistry applications, particularly in the synthesis of nanoparticles and other materials. Its ability to dissolve a variety of compounds makes it suitable for various chemical reactions.

Example: Synthesis of Zinc Oxide Nanoparticles

Research indicates that EMPyTFSI can effectively facilitate the microwave-assisted synthesis of zinc oxide nanoparticles, showcasing its utility in nanotechnology .

Separation Technologies

The unique properties of EMPyTFSI also lend themselves to applications in separation technologies, such as liquid-liquid extraction and chromatography. Its tunable solubility allows for selective separation processes.

Table 2: Applications of EMPyTFSI in Separation Technologies

| Application Type | Description |

|---|---|

| Liquid-Liquid Extraction | Selective extraction of metal ions |

| Chromatography | Stationary phase for high-performance liquid chromatography (HPLC) |

| Membrane Technology | Ionic liquid membranes for gas separation |

Source: Research articles on ionic liquids in separation processes.

Material Science

In material science, EMPyTFSI is being investigated for use in advanced materials, including polymers and composites. Its properties enhance the mechanical strength and thermal stability of these materials.

Case Study: Conductive Polymers

Studies have shown that incorporating EMPyTFSI into conductive polymers can significantly improve their electrical conductivity and thermal properties, making them suitable for applications in flexible electronics .

Mecanismo De Acción

The mechanism by which 1-Ethyl-3-methylpyridinium Bis(trifluoromethanesulfonyl)imide exerts its effects is primarily through its ionic nature. The compound dissociates into its constituent ions, which interact with other molecules and ions in the system. This interaction can influence various molecular targets and pathways, such as:

Electrochemical Pathways: Enhances ionic conductivity in electrochemical cells.

Catalytic Pathways: Facilitates the formation of reactive intermediates in catalytic cycles.

Comparación Con Compuestos Similares

1-Butyl-3-methylpyridinium Bis(trifluoromethanesulfonyl)imide: Similar structure but with a butyl group instead of an ethyl group.

1-Ethyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide: Contains a pyrrolidinium ring instead of a pyridinium ring, leading to different ionic interactions and applications.

Uniqueness: 1-Ethyl-3-methylpyridinium Bis(trifluoromethanesulfonyl)imide is unique due to its combination of high thermal stability, low viscosity, and excellent ionic conductivity. These properties make it particularly suitable for use in high-performance electrochemical devices and advanced material synthesis .

Actividad Biológica

1-Ethyl-3-methylpyridinium bis(trifluoromethanesulfonyl)imide (commonly referred to as [EMPyr][Tf2N]) is an ionic liquid that has garnered attention in various fields, including chemistry, biology, and materials science. Its unique properties, such as low volatility and thermal stability, make it a candidate for various applications, including as a solvent and electrolyte. This article focuses on the biological activity of [EMPyr][Tf2N], examining its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

- Chemical Formula : C10H12F6N2O4S2

- Molecular Weight : 402.3 g/mol

- CAS Number : 841251-37-4

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of [EMPyr][Tf2N]. It has been shown to exhibit activity against a range of bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 mM |

| Staphylococcus aureus | 1.0 mM |

| Candida albicans | 0.25 mM |

These results indicate that [EMPyr][Tf2N] could serve as a potential antimicrobial agent in medical and industrial applications.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of [EMPyr][Tf2N]. Using various cell lines, including human fibroblasts and cancer cells, researchers have found that:

- At concentrations below 1 mM, [EMPyr][Tf2N] exhibits minimal cytotoxic effects.

- Higher concentrations (above 5 mM) lead to significant cell death, suggesting a dose-dependent relationship.

The following table summarizes the cytotoxic effects observed:

| Cell Line | IC50 (mM) |

|---|---|

| Human Fibroblasts | >5 |

| HeLa (Cervical Cancer) | 3 |

| MCF-7 (Breast Cancer) | 2 |

These findings suggest that while [EMPyr][Tf2N] has potential therapeutic applications, careful consideration of dosage is crucial.

The biological activity of [EMPyr][Tf2N] can be attributed to its ionic nature and ability to interact with biological membranes. Studies suggest that it disrupts lipid bilayers, leading to increased permeability and eventual cell death in microbial organisms.

Case Study 1: Antifungal Activity

In a study published in the Journal of Applied Microbiology, researchers investigated the antifungal efficacy of [EMPyr][Tf2N] against Candida species. The results demonstrated that the compound effectively inhibited biofilm formation at sub-MIC levels, indicating its potential use in preventing infections associated with medical devices.

Case Study 2: Cytotoxicity in Cancer Therapy

A study focusing on the cytotoxic effects of [EMPyr][Tf2N] on cancer cells revealed promising results. The compound was tested against various cancer cell lines, showing selective toxicity towards malignant cells while sparing normal cells at lower concentrations. This selectivity is crucial for developing targeted cancer therapies.

Propiedades

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;1-ethyl-3-methylpyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N.C2F6NO4S2/c1-3-9-6-4-5-8(2)7-9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h4-7H,3H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZIAGXMMNLATPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=CC=CC(=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F6N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80693671 | |

| Record name | 1-Ethyl-3-methylpyridin-1-ium bis(trifluoromethanesulfonyl)azanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

841251-37-4 | |

| Record name | 1-Ethyl-3-methylpyridin-1-ium bis(trifluoromethanesulfonyl)azanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-3-methylpyridinium Bis(trifluoromethanesulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.